REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][C:4]=1[S:16][CH3:17].C1(C)C=CC=CC=1.S(Cl)([Cl:27])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:6]([C:7]([Cl:27])=[O:8])=[CH:5][C:4]=1[S:16][CH3:17]
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Name
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4-methoxy-3-methylsulfanyl-5-trifluoromethylbenzoic acid
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Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C(=O)O)C=C1C(F)(F)F)SC
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Name
|
|
Quantity
|
7 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was azeotroped with toluene
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Type
|
CUSTOM
|
Details
|
used for the synthesis of (f)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C(=O)Cl)C=C1C(F)(F)F)SC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |